Ondansetron hydrochloride
Ondansetron hydrochloride
Ondansetron Hydrochloride is the hydrochloride salt of the racemic form of ondansetron, a carbazole derivative and a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist with antiemetic activity. Although its mechanism of action has not been fully characterized, ondansetron appears to competitively block the action of serotonin at 5HT3 receptors peripherally in the gastrointestinal tract as well as centrally in the area postrema of the CNS, where the chemoreceptor trigger zone (CTZ) for vomiting is located, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting.
A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties.
See also: Ondansetron (has active moiety).
A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties.
See also: Ondansetron (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
99614-01-4
VCID:
VC20764723
InChI:
InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2
SMILES:
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl
Molecular Formula:
C18H22ClN3O2
Molecular Weight:
347.8 g/mol
Ondansetron hydrochloride
CAS No.: 99614-01-4
VCID: VC20764723
Molecular Formula: C18H22ClN3O2
Molecular Weight: 347.8 g/mol
* For research use only. Not for human or veterinary use.

Description | Ondansetron Hydrochloride is the hydrochloride salt of the racemic form of ondansetron, a carbazole derivative and a selective, competitive serotonin 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist with antiemetic activity. Although its mechanism of action has not been fully characterized, ondansetron appears to competitively block the action of serotonin at 5HT3 receptors peripherally in the gastrointestinal tract as well as centrally in the area postrema of the CNS, where the chemoreceptor trigger zone (CTZ) for vomiting is located, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. A competitive serotonin type 3 receptor antagonist. It is effective in the treatment of nausea and vomiting caused by cytotoxic chemotherapy drugs, including cisplatin, and has reported anxiolytic and neuroleptic properties. See also: Ondansetron (has active moiety). |
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CAS No. | 99614-01-4 |
Product Name | Ondansetron hydrochloride |
Molecular Formula | C18H22ClN3O2 |
Molecular Weight | 347.8 g/mol |
IUPAC Name | 9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride |
Standard InChI | InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2 |
Standard InChIKey | WRZJOBREMUDSSV-UHFFFAOYSA-N |
SMILES | CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl |
Canonical SMILES | CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl |
Appearance | Powder |
Colorform | Crystals from methanol |
Melting Point | 231-232 °C 231 - 232 °C |
Physical Description | Solid |
Related CAS | 128061-08-5 |
Solubility | 47.7 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms | 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)- Dihydrate, Ondansetron Monohydrochloride GR 38032F GR-38032F GR38032F Hydrochloride, Ondansetron Monohydrochloride Dihydrate, Ondansetron Monohydrochloride, Ondansetron Ondansetron Ondansetron Hydrochloride Ondansetron Monohydrochloride Ondansetron Monohydrochloride Dihydrate Ondansetron, (+,-)-Isomer Ondansetron, (R)-Isomer Ondansetron, (S)-Isomer SN 307 SN-307 SN307 Zofran |
PubChem Compound | 2828191 |
Last Modified | Sep 12 2023 |
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